N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride is a benzamide derivative featuring:
- A benzo[d]thiazole moiety, known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry.
- An ethylsulfonyl substituent on the benzamide ring, influencing electronic properties and receptor binding.
- A hydrochloride salt, improving aqueous solubility for pharmacological applications.
This compound is hypothesized to target enzymes or receptors involved in microbial or metabolic pathways, similar to related benzothiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-ethylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2.ClH/c1-4-28(25,26)16-11-9-15(10-12-16)19(24)23(14-13-22(2)3)20-21-17-7-5-6-8-18(17)27-20;/h5-12H,4,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAXVCHJGIBASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse pharmacological properties, including antibacterial, anti-inflammatory, and neuroprotective activities. This article explores the biological activity of this specific compound, supported by experimental data, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 458.0 g/mol. The compound features a benzothiazole moiety, which is known for its biological activity, particularly in neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN3O3S |
| Molecular Weight | 458.0 g/mol |
| CAS Number | 1215712-55-2 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease processes. Preliminary studies suggest that it may act on the adenosine A2A receptor, which is implicated in several neurological disorders including Parkinson's Disease and Alzheimer's Disease . The binding affinity and specificity are influenced by the structural components of the molecule, particularly the benzothiazole and sulfonyl groups.
Anticonvulsant Activity
Research has shown that compounds structurally similar to this compound exhibit significant anticonvulsant properties. In a study evaluating various benzothiazole derivatives, certain compounds demonstrated effective seizure control in animal models at doses as low as 100 mg/kg, indicating a favorable therapeutic index .
Neurotoxicity Assessment
Neurotoxicity is a critical factor in evaluating the safety profile of potential pharmacological agents. The compound was assessed using the rotarod test, which measures motor coordination and balance in rodents. Initial findings suggest that it exhibits low neurotoxic effects compared to standard anticonvulsants like sodium valproate .
Cytotoxicity Studies
Cytotoxicity assays (e.g., MTT assay) were conducted to determine the compound's effects on cell viability. Results indicated that while some derivatives showed promising biological activity, they also maintained a lower cytotoxic profile, suggesting potential for therapeutic applications without significant adverse effects on cellular health .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzothiazole ring and sulfonamide group significantly affect biological potency. For instance:
- Dimethylaminoethyl Group : Enhances solubility and receptor binding.
- Sulfonyl Group : Contributes to increased activity against specific targets.
Case Studies
- Anticonvulsant Efficacy : A study involving various benzothiazole derivatives highlighted that those with similar structural motifs to our compound showed significant anticonvulsant effects in maximal electroshock tests .
- Neuroprotective Potential : Another investigation into related compounds indicated their potential neuroprotective effects through modulation of GABAergic neurotransmission pathways, suggesting that our compound may share similar mechanisms .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs and their distinguishing features are summarized in Table 1 .
Key Observations:
- Sulfonyl Groups: Ethylsulfonyl (target compound) vs. piperidinylsulfonyl () alter solubility and steric bulk.
- Halogen Substitutions: Fluorine at the 6-position () increases metabolic stability and lipophilicity compared to non-halogenated analogs . Chlorine in ’s compound enhances antimicrobial activity via electronegative interactions .
- Amine Modifications: The dimethylaminoethyl group in the target compound improves solubility via protonation, whereas carbodiimide-derived amines () may influence synthetic yield and stability .
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reaction of benzo[d]thiazol-2-amine derivatives with activated benzamide intermediates under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Sulfonylation : Introduction of the ethylsulfonyl group using sulfonic acid derivatives, requiring precise pH control (pH 7–8) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Key parameters : Temperature, solvent polarity, and catalyst selection (e.g., DMAP for acylation) critically impact yield .
Q. How is structural characterization performed to confirm synthesis success?
- NMR spectroscopy : 1H/13C NMR confirms substituent integration (e.g., dimethylamino protons at δ 2.2–2.5 ppm; thiazole protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 490.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., HDAC inhibition vs. kinase targeting) be resolved?
Discrepancies arise from assay conditions or off-target effects. Mitigation strategies include:
- Target-specific assays : Use isoform-selective HDAC enzymatic assays (e.g., HDAC6 vs. HDAC1) alongside kinase profiling panels .
- Structural analogs : Compare activity of derivatives lacking the ethylsulfonyl group to isolate functional moieties .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to HDACs vs. kinases .
Q. What experimental designs optimize in vivo pharmacokinetic properties?
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve bioavailability .
- Metabolic stability : Liver microsome assays (human/rodent) identify metabolic hotspots (e.g., dimethylaminoethyl cleavage) .
- Toxicity screening : Acute toxicity studies in rodents (LD50 determination) and genotoxicity assays (Ames test) precede chronic models .
Methodological Guidance
Q. How to design dose-response studies for oncology applications?
- In vitro : Use 3D tumor spheroids (e.g., HCT-116 colon cancer) with 5–7 log-scale concentrations (1 nM–100 µM) over 72 hrs .
- In vivo : Xenograft models (e.g., nude mice) with daily oral doses (10–50 mg/kg); monitor tumor volume and serum biomarkers (e.g., VEGF) .
Q. What strategies validate target engagement in neurological models?
- PET imaging : Radiolabel the compound (e.g., 11C-methylation) to track brain penetration .
- Knockdown/knockout : CRISPR-Cas9 silencing of putative targets (e.g., HDAC6) in neuronal cell lines .
Contradiction Analysis
Q. Why do solubility predictions conflict with experimental data?
Computational models (e.g., LogP calculations) may overlook crystal packing effects. Experimental validation via:
- Thermogravimetric analysis (TGA) : Detects hydrate formation .
- Powder XRD : Identifies polymorphic forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
